molecular formula C10H10N2O2 B12809233 2-Ethoxy-5-phenyl-1,3,4-oxadiazole CAS No. 1134-56-1

2-Ethoxy-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12809233
CAS No.: 1134-56-1
M. Wt: 190.20 g/mol
InChI Key: URPARLOOLNVMCO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl benzoate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . Another method involves the use of acylhydrazides and dehydrating agents such as polyphosphoric acid or acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .

Scientific Research Applications

2-Ethoxy-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it may target kinases or proteases involved in cancer cell proliferation . In materials science, its electronic properties are utilized in the design of semiconductors and other electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

1134-56-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-ethoxy-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O2/c1-2-13-10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

URPARLOOLNVMCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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